molecular formula C8H24N4O3P2 B1681561 Schradan CAS No. 152-16-9

Schradan

Cat. No.: B1681561
CAS No.: 152-16-9
M. Wt: 286.25 g/mol
InChI Key: SZKKRCSOSQAJDE-UHFFFAOYSA-N
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Description

Named after its discoverer, Gerhard Schrader, Schradan is a weak cholinesterase inhibitor that requires metabolic activation to become effective . Although it is now considered obsolete, this compound played a significant role in the development of organophosphate insecticides.

Mechanism of Action

Target of Action

Schradan, an organophosphate insecticide, primarily targets the enzyme cholinesterase . Cholinesterase plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system. By inhibiting cholinesterase, this compound disrupts normal nerve function .

Mode of Action

This compound acts as a weak cholinesterase inhibitor . It requires metabolic activation to become active . Once activated, this compound binds to cholinesterase, preventing the enzyme from breaking down acetylcholine. This leads to an accumulation of acetylcholine, causing continuous stimulation of nerve cells and disrupting normal nerve function .

Biochemical Pathways

The disruption of these pathways can lead to a range of downstream effects, including overstimulation of muscles and glands controlled by the nervous system .

Pharmacokinetics

As with many organophosphates, it is reasonable to assume that this compound can be absorbed through various routes (including oral, dermal, and inhalation), distributed throughout the body, metabolically activated, and eventually excreted .

Result of Action

The primary result of this compound’s action is the disruption of normal nerve function due to the inhibition of cholinesterase . This can lead to a range of symptoms, including muscle weakness, breathing difficulties, and in severe cases, death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature, pH, and presence of other substances can affect this compound’s stability and activity . .

Future Directions

While the specific future directions for Schradan are not detailed in the sources retrieved, the field of organic molecular crystal structure prediction has seen significant advancements . These advancements could potentially be applied to further study and understand the properties of this compound and similar compounds .

Biochemical Analysis

Biochemical Properties

Schradan plays a significant role in biochemical reactions, particularly as a cholinesterase inhibitor. It interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity. This inhibition occurs through the phosphorylation of the serine hydroxyl group in the active site of these enzymes, leading to the accumulation of acetylcholine in synaptic clefts . The interaction between this compound and cholinesterase enzymes is crucial for its insecticidal properties, as it disrupts normal nerve function in pests.

Cellular Effects

This compound affects various types of cells and cellular processes. In neuronal cells, it inhibits acetylcholinesterase, leading to an accumulation of acetylcholine and continuous stimulation of cholinergic receptors. This overstimulation can result in muscle twitching, paralysis, and eventually death in insects . In mammalian cells, this compound’s impact on cholinesterase can disrupt normal neurotransmission, affecting cell signaling pathways, gene expression, and cellular metabolism. Prolonged exposure to this compound can lead to neurotoxicity and other adverse effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of cholinesterase enzymes. The compound undergoes metabolic activation to form a more potent inhibitor, which then phosphorylates the serine residue in the enzyme’s active site . This phosphorylation prevents the breakdown of acetylcholine, leading to its accumulation and prolonged action on cholinergic receptors. This compound’s mechanism of action involves enzyme inhibition, disruption of neurotransmission, and alterations in gene expression related to cholinergic signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard conditions but can degrade over time, reducing its efficacy as a cholinesterase inhibitor . Long-term studies have shown that continuous exposure to this compound can lead to persistent changes in cellular function, including alterations in enzyme activity and neurotransmitter levels. These temporal effects are important for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild cholinesterase inhibition without significant adverse effects. At higher doses, the compound can lead to severe neurotoxicity, characterized by symptoms such as muscle twitching, convulsions, and respiratory distress . Threshold effects have been observed, where a certain dosage level triggers a marked increase in toxicity. Understanding the dosage effects of this compound is crucial for assessing its safety and potential risks.

Metabolic Pathways

This compound is involved in metabolic pathways that include its activation and degradation. The compound is metabolized by liver enzymes, such as cytochrome P450, to form more potent cholinesterase inhibitors . These metabolites can further interact with cholinesterase enzymes, enhancing the inhibitory effects of this compound. Additionally, this compound’s metabolism can influence metabolic flux and alter the levels of various metabolites, impacting overall cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and interact with transporters and binding proteins that facilitate its movement . This compound’s distribution within tissues is influenced by factors such as lipid solubility and binding affinity to proteins. These factors determine its localization and accumulation in specific tissues, affecting its overall activity and toxicity.

Subcellular Localization

This compound’s subcellular localization plays a role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its inhibitory effects on cholinesterase enzymes. Understanding the subcellular localization of this compound is important for elucidating its precise mechanism of action and potential cellular targets.

Preparation Methods

Schradan can be synthesized through the reaction of dimethylamine with phosphoryl chloride under anhydrous conditions. The reaction typically involves the following steps:

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Schradan undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and water for hydrolysis. The major products formed from these reactions are various substituted phosphoric acids and hydroxymethyl-heptamethylpyrophosphoramide.

Comparison with Similar Compounds

Schradan is part of a class of compounds known as pyrophosphoramides. Similar compounds include:

Compared to these compounds, this compound is unique due to its requirement for metabolic activation and its relatively weak cholinesterase inhibition. This makes it less toxic but also less effective as an insecticide.

Properties

IUPAC Name

N-[bis(dimethylamino)phosphoryloxy-(dimethylamino)phosphoryl]-N-methylmethanamine
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InChI

InChI=1S/C8H24N4O3P2/c1-9(2)16(13,10(3)4)15-17(14,11(5)6)12(7)8/h1-8H3
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InChI Key

SZKKRCSOSQAJDE-UHFFFAOYSA-N
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Canonical SMILES

CN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C
Source PubChem
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Molecular Formula

C8H24N4O3P2
Record name DIPHOSPHORAMIDE, OCTAMETHYL-
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DSSTOX Substance ID

DTXSID0042373
Record name Octamethylpyrophosphoramide
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Molecular Weight

286.25 g/mol
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Physical Description

Diphosphoramide, octamethyl- is a dark brown viscous liquid. Used as an insecticide and as an acaricide. Not registered as a pesticide in the U.S. (EPA, 1998), Liquid; mp = 14-20 deg C; [Merck Index] Dark brown liquid; mp = 14-20 deg C; [CAMEO]
Record name DIPHOSPHORAMIDE, OCTAMETHYL-
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Record name Schradan
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Boiling Point

248 to 257 °F at 0.5 mmHg (EPA, 1998), 120-125 °C @ 0.5 MM HG
Record name DIPHOSPHORAMIDE, OCTAMETHYL-
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Record name SCHRADAN
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Solubility

SOL IN CHLOROFORM, SOL IN KETONES, NITRILES, ESTERS, ALCOHOLS, AROMATIC HYDROCARBONS; MISCIBLE WITH WATER; PRACTICALLY INSOL IN HIGHER ALIPHATIC HYDROCARBONS, SOL IN ACETONE, BENZENE, SLIGHTLY SOL IN PETROLEUM OILS, INSOL IN HEPTANE, PETROLEUM ETHER
Record name SCHRADAN
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Density

1.09 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.1343 @ 25 °C
Record name DIPHOSPHORAMIDE, OCTAMETHYL-
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Vapor Pressure

0.001 mmHg at 77 °F (EPA, 1998), 0.001 [mmHg], 1X10-3 MM HG @ 25 °C
Record name DIPHOSPHORAMIDE, OCTAMETHYL-
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Record name SCHRADAN
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Mechanism of Action

THE INTOXICATION PROCESS IN INSECTS & MAMMALS /INVOLVES/ OXIDATIVE METAB OF SCHRADAN ... TO ONE OR MORE METABOLITES OF STRONG ANTICHOLINESTERASE ACTIVITY. THIS ... HAS BEEN DEMONSTRATED IN SEVERAL SUSCEPTIBLE INSECTS, INCL ANASA TRISTIS & ONCOPELTUS FASCIATUS & NON-SUSCEPTIBLE ... PERIPLANETA AMERICANA & TENEBRIO MOLITOR., The cardiovascular actions of anticholinesterase agents are complex, since they reflect both ganglionic and postganglionic effects of accumulated ACh on the heart and blood vessels. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anticholinesterase agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/, Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/, For more Mechanism of Action (Complete) data for SCHRADAN (7 total), please visit the HSDB record page.
Record name SCHRADAN
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Color/Form

VISCOUS LIQUID

CAS No.

152-16-9
Record name DIPHOSPHORAMIDE, OCTAMETHYL-
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Record name Diphosphoramide, N,N,N',N',N'',N'',N''',N'''-octamethyl-
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Melting Point

57 to 68 °F (EPA, 1998), 17 °C
Record name DIPHOSPHORAMIDE, OCTAMETHYL-
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of schradan?

A1: this compound itself is not a potent cholinesterase inhibitor. It undergoes metabolic activation in mammals, primarily in the liver, to become a potent anticholinesterase agent. [, , ] This activation is mainly attributed to the microsomal fraction of liver cells. [, , ] The activated this compound inhibits acetylcholinesterase, leading to the accumulation of acetylcholine and resulting in symptoms of acetylcholine poisoning. [, , ]

Q2: How does the activation of this compound occur in mammals?

A2: While the exact mechanism is complex, research suggests a peroxide-mediated oxidation process. This involves the production of hydrogen peroxide from DPNH, which then oxidizes a microsomal factor, possibly with the aid of catalase. This oxidized factor then acts upon this compound, converting it to its active anticholinesterase form. [, , ]

Q3: Does the activation of this compound occur similarly in plants?

A3: Studies indicate that plants also degrade this compound through oxidation. This process mainly produces compounds unstable in water, which are then hydrolyzed into substituted phosphoric acids. []

Q4: How is this compound translocated within plants?

A4: Following absorption by leaves, this compound is primarily translocated upwards within the plant, likely through the phloem. This upward movement can distribute the insecticide in sufficient concentrations to kill aphids feeding on untreated parts of the plant. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: this compound, chemically known as octamethylpyrophosphoramide, has the molecular formula C8H24N4O3P2 and a molecular weight of 286.27 g/mol. []

Q6: Does the type of soil influence the uptake of this compound by plants?

A6: Yes, research shows that this compound uptake is significantly affected by soil type. Sandy soils and sands generally result in greater this compound residues and longer periods of insect kill compared to loam and muck soils. This difference is attributed to the higher organic matter content in heavier soils, which can bind this compound and reduce its availability for plant uptake. []

Q7: How stable is this compound in honey?

A7: Studies have shown that this compound remains stable in honey for extended periods. Experiments demonstrated that this compound did not break down significantly even after 2.5 months in contact with honey. []

Q8: How does the structure of this compound relate to its insecticidal activity?

A8: this compound itself has low inherent insecticidal activity. Its potency is derived from its metabolic activation to a potent anticholinesterase. Studies using analogs of this compound suggest that modifications to the dimethylamino groups can alter its metabolism and, consequently, its insecticidal activity. []

Q9: How is this compound metabolized in mammals?

A9: this compound undergoes oxidative metabolism in mammals, primarily in the liver. This process generates several metabolites, some of which are more potent cholinesterase inhibitors than the parent compound. The specific metabolic pathways and the enzymes involved have been the subject of extensive research. [, , ]

Q10: What is the primary route of elimination of this compound and its metabolites?

A10: While detailed studies on this compound's elimination are limited in the provided research, it's known that organophosphates are generally metabolized and excreted in the urine. []

Q11: What is the efficacy of this compound against aphids?

A11: this compound has been shown to be effective against various aphid species, including Aphis fabae, Brevicoryne brassicae, and Myzus persicae. Studies demonstrate that its systemic action can effectively control aphid populations on different host plants. [, , ]

Q12: Has resistance to this compound been observed in insects?

A12: While the provided papers do not specifically mention this compound resistance, they highlight that insects can develop resistance to insecticides. The development of resistance to organophosphate insecticides, in general, is a well-documented phenomenon. []

Q13: What are the main toxicological concerns associated with this compound?

A13: this compound is a potent cholinesterase inhibitor. Its use has been restricted due to its high toxicity to mammals, including humans. Exposure to this compound can lead to various symptoms of acetylcholine poisoning, and severe cases can be fatal. [, , , ]

Q14: What is the environmental fate of this compound?

A14: While specific details on its degradation pathways are limited in the provided papers, this compound is known to be degraded in the environment. Factors influencing its degradation include soil type, pH, temperature, and microbial activity. [, ]

Q15: What are some alternatives to this compound for insect control?

A15: The research papers mention several alternative insecticides, each with its own mode of action and efficacy profile. These include:

  • Demeton-S: A systemic insecticide that is also metabolized to an active anticholinesterase. [, ]
  • Dimefox: Another systemic insecticide that acts as an anticholinesterase but is known to decompose rapidly. []
  • Paraoxon: A potent insecticide and anticholinesterase. []
  • Sodium fluoroacetate: An insecticide with a different mode of action, affecting cellular respiration. []

Q16: When was this compound first introduced as an insecticide?

A16: While the exact date of introduction is not specified in these papers, this compound's use as a systemic insecticide was already established by the 1950s, as evidenced by its inclusion in several research studies from that period. []

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